![molecular formula C13H12ClN3O3 B2647203 N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1421457-90-0](/img/structure/B2647203.png)
N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a complex organic compound. It contains functional groups such as amide, hydroxyl, and chloro groups. The compound is likely to be part of a larger class of compounds known as oxazolidinones .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving the formation of isothiocyanate, followed by the formation of adducts .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The compound may have a pyrazolo[5,1-b][1,3]oxazine ring, which is a type of heterocyclic ring .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and dependent on the specific conditions and reagents used. The presence of multiple functional groups means that the compound can participate in a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, solubility, and stability would be influenced by the presence and arrangement of the functional groups .
Scientific Research Applications
Chemical Structure and Reactions
N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound involved in various chemical reactions and synthesis processes. For example, it is part of the reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea, which undergoes an ANRORC rearrangement leading to the formation of complex formamides (Ledenyova et al., 2018).
Pharmacological Properties
This compound is involved in the synthesis of various pharmacologically active derivatives. For instance, it is part of the synthesis process for compounds with notable cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014). Additionally, derivatives of this compound are known to exhibit considerable chemical and pharmacological activities, including antioxidant and anticancer properties (Mahmoud et al., 2017).
Antimycobacterial and Anticancer Activities
Specifically, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide has been synthesized and shown significant in vitro activity against Mycobacterium tuberculosis and other strains, with observed activities in the range of MIC = 1.56–6.25 µg/mL. This compound, particularly when containing hydroxyl substituents combined with other hydrophilic substituents, has displayed reduced in vitro cytotoxicity (Zítko et al., 2013). Furthermore, synthesized pyrazolo[3,4-d][1,3]oxazin-4-one derivatives have been investigated for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, revealing significant inhibitory activity, especially for certain specific derivatives (Abdellatif et al., 2014).
Future Directions
properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c14-8-2-3-11(18)10(6-8)16-12(19)9-7-15-17-4-1-5-20-13(9)17/h2-3,6-7,18H,1,4-5H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMUYHYEZLXEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=C(C=CC(=C3)Cl)O)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2647120.png)
![4-tert-butyl-N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}benzamide](/img/structure/B2647123.png)
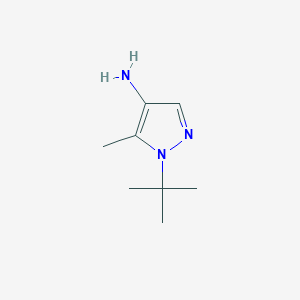
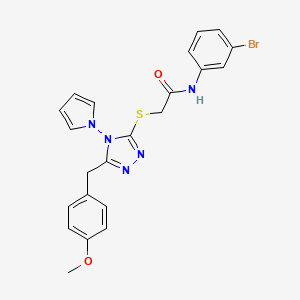

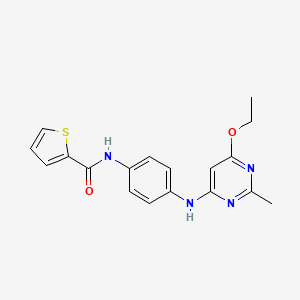
![4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2647129.png)

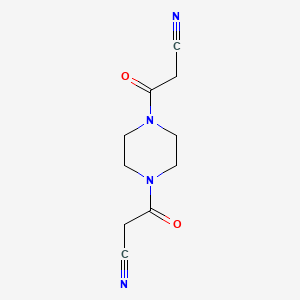
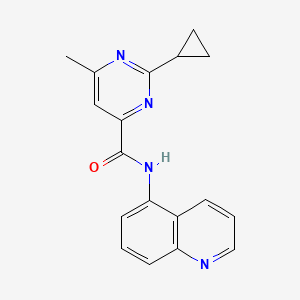
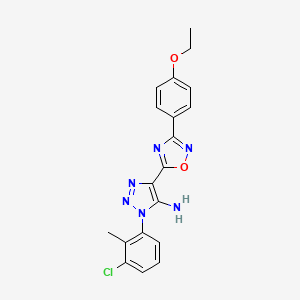
![(2Z)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide](/img/structure/B2647139.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2647140.png)
![3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2647142.png)